molecular formula C₇H₉N₃O₃S B119730 (Z)-Ethyl 2-(2-aminothiazol-4-yl)-2-(hydroxyimino)acetate CAS No. 64485-82-1

(Z)-Ethyl 2-(2-aminothiazol-4-yl)-2-(hydroxyimino)acetate

Cat. No.: B119730
CAS No.: 64485-82-1
M. Wt: 215.23 g/mol
InChI Key: BTEPYCPXBCCSDL-BJMVGYQFSA-N
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Description

(Z)-Ethyl 2-(2-aminothiazol-4-yl)-2-(hydroxyimino)acetate is a heterocyclic compound that features a thiazole ring, an oxime group, and an ester functionality

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-Ethyl 2-(2-aminothiazol-4-yl)-2-(hydroxyimino)acetate typically involves the formation of the thiazole ring followed by the introduction of the oxime and ester groups. One common method involves the cyclization of a precursor containing an amino group and a thiocarbonyl group to form the thiazole ring. Subsequent reactions introduce the oxime and ester functionalities under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. These methods often include the use of catalysts and specific reaction conditions to facilitate the formation of the desired product efficiently.

Chemical Reactions Analysis

Types of Reactions

(Z)-Ethyl 2-(2-aminothiazol-4-yl)-2-(hydroxyimino)acetate can undergo various chemical reactions, including:

    Oxidation: The oxime group can be oxidized to form nitroso or nitro derivatives.

    Reduction: The oxime group can be reduced to form amines.

    Substitution: The thiazole ring can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Reagents like halogens or alkylating agents can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the oxime group can yield nitroso or nitro compounds, while reduction can produce amines.

Scientific Research Applications

Chemistry

In chemistry, (Z)-Ethyl 2-(2-aminothiazol-4-yl)-2-(hydroxyimino)acetate is used as a precursor for the synthesis of various heterocyclic compounds

Biology

In biological research, this compound is studied for its potential antimicrobial and antifungal properties. It serves as a scaffold for the development of new therapeutic agents targeting resistant strains of bacteria and fungi.

Medicine

In medicinal chemistry, this compound is explored for its potential as an anti-inflammatory and analgesic agent. Its derivatives are investigated for their efficacy in treating various inflammatory conditions and pain management.

Industry

In the industrial sector, this compound is used in the development of agrochemicals and other specialty chemicals. Its versatile reactivity makes it a valuable intermediate in the synthesis of complex molecules.

Mechanism of Action

The mechanism of action of (Z)-Ethyl 2-(2-aminothiazol-4-yl)-2-(hydroxyimino)acetate involves its interaction with specific molecular targets. The thiazole ring and oxime group can interact with enzymes and receptors, modulating their activity. This compound may inhibit or activate specific pathways, leading to its observed biological effects.

Comparison with Similar Compounds

Similar Compounds

    2-Aminothiazole: A simpler analog with similar biological activities.

    2-Aminobenzothiazole: Another related compound with broader applications in medicinal chemistry.

    Ethyl 2-(2-aminothiazol-4-yl)acetate: Lacks the oxime group but shares the thiazole and ester functionalities.

Uniqueness

(Z)-Ethyl 2-(2-aminothiazol-4-yl)-2-(hydroxyimino)acetate is unique due to the presence of both the oxime and ester groups, which confer distinct reactivity and biological properties. This combination of functional groups allows for diverse chemical modifications and potential therapeutic applications.

Properties

IUPAC Name

ethyl (2E)-2-(2-amino-1,3-thiazol-4-yl)-2-hydroxyiminoacetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9N3O3S/c1-2-13-6(11)5(10-12)4-3-14-7(8)9-4/h3,12H,2H2,1H3,(H2,8,9)/b10-5+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BTEPYCPXBCCSDL-BJMVGYQFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(=NO)C1=CSC(=N1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)/C(=N/O)/C1=CSC(=N1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9N3O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

64485-82-1, 60845-81-0
Record name Ethyl (Z)-2-amino-α-(hydroxyimino)thiazol-4-acetate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.058.991
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name Ethyl 2-amino-α-(hydroxyimino)thiazol-4-acetate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.056.771
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What are the primary applications of (Z)-Ethyl 2-(2-aminothiazole-4-yl)-2-(hydroxyimino)acetate in pharmaceutical synthesis?

A1: (Z)-Ethyl 2-(2-aminothiazole-4-yl)-2-(hydroxyimino)acetate serves as a key building block for synthesizing cephalosporin antibiotics, notably Cefdinir [] and Ceftazidime []. These antibiotics are vital for treating various bacterial infections.

Q2: Can you elaborate on the role of (Z)-Ethyl 2-(2-aminothiazole-4-yl)-2-(hydroxyimino)acetate in the synthesis of Cefdinir?

A2: In Cefdinir synthesis, (Z)-Ethyl 2-(2-aminothiazole-4-yl)-2-(hydroxyimino)acetate undergoes a condensation reaction with 7-amino-3-vinyl-3-cephem-4-carboxylic acid (7-AVCA) to form the Cefdinir active ester. This reaction is followed by a deprotection step to yield the final Cefdinir molecule [].

Q3: Research highlights a "green synthesis" method for Cefdinir utilizing (Z)-Ethyl 2-(2-aminothiazole-4-yl)-2-(hydroxyimino)acetate. Could you explain this concept?

A3: The "green synthesis" method emphasizes environmentally friendly practices []. This approach utilizes triphenylmethyl as a protecting group for the hydroxyl group in (Z)-Ethyl 2-(2-aminothiazole-4-yl)-2-(hydroxyimino)acetate and employs the greener solvent 2-methyltetrahydrofuran (2-MeTHF) instead of traditional, less eco-friendly solvents like dichloromethane. Additionally, it explores recycling byproducts like triphenylphosphine oxide and 2-mercaptobenzothiazole, contributing to a more sustainable synthesis process [].

Q4: Beyond its use in antibiotic synthesis, has (Z)-Ethyl 2-(2-aminothiazole-4-yl)-2-(hydroxyimino)acetate demonstrated potential in other applications?

A4: Recent research has unveiled the potential of (Z)-Ethyl 2-(2-aminothiazole-4-yl)-2-(hydroxyimino)acetate in material science. It's been shown to enhance the efficiency and stability of perovskite solar cells [].

Q5: How does (Z)-Ethyl 2-(2-aminothiazole-4-yl)-2-(hydroxyimino)acetate contribute to improvements in perovskite solar cells?

A5: (Z)-Ethyl 2-(2-aminothiazole-4-yl)-2-(hydroxyimino)acetate, when incorporated into perovskite precursor solutions, acts as a multidentate coordinating agent. This facilitates controlled crystal growth in the perovskite film, leading to larger grains and fewer defects. Furthermore, it passivates defects at grain boundaries, enhancing charge transport and ultimately boosting the cell's power conversion efficiency and stability [].

Q6: What analytical techniques are commonly employed to characterize and quantify (Z)-Ethyl 2-(2-aminothiazole-4-yl)-2-(hydroxyimino)acetate?

A6: Reversed-phase high-performance liquid chromatography (RP-HPLC) is a widely used method for determining the content and purity of (Z)-Ethyl 2-(2-aminothiazole-4-yl)-2-(hydroxyimino)acetate []. This technique employs an ion-pairing reagent and a C18 column to separate and quantify the compound based on its retention time.

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